molecular formula C18H13N3O B12599358 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate CAS No. 646511-54-8

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate

Cat. No.: B12599358
CAS No.: 646511-54-8
M. Wt: 287.3 g/mol
InChI Key: ODULDKLUKVEKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[221]hepta-2,5-dien-2-olate is a complex organic compound featuring a bicyclic structure with diazonium and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate typically involves the reaction of a suitable precursor with diazonium salts under controlled conditions. One common method involves the use of pyridine-2-carboxaldehyde and phenylhydrazine in the presence of an acid catalyst to form the bicyclic core, followed by diazotization to introduce the diazonium group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Major products formed from these reactions include amines, substituted bicyclic compounds, and various oxidized derivatives .

Mechanism of Action

The mechanism of action of 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate is unique due to its combination of a diazonium group with a bicyclic structure, providing distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

646511-54-8

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3-diazo-7-phenyl-7-pyridin-2-ylbicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C18H13N3O/c19-21-16-13-9-10-14(17(16)22)18(13,12-6-2-1-3-7-12)15-8-4-5-11-20-15/h1-11,13-14H

InChI Key

ODULDKLUKVEKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3C=CC2C(=O)C3=[N+]=[N-])C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.